molecular formula C9H6F6O4S2 B3034328 Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane CAS No. 157259-41-1

Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane

Cat. No.: B3034328
CAS No.: 157259-41-1
M. Wt: 356.3 g/mol
InChI Key: WQFLYULBZVRJPV-UHFFFAOYSA-N
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Description

Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane is a synthetic organic compound that belongs to the class of sulfones. This compound is characterized by the presence of multiple functional groups, including dioxo, trifluoromethyl, and sulfonyl groups. These groups confer unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane generally involves multi-step organic reactions. Key steps may include:

  • Aromatic Nucleophilic Substitution: : An initial introduction of trifluoromethyl groups onto an aromatic ring.

  • Sulfonylation: : Attachment of the sulfonyl group via sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.

  • Oxidation Reactions: : Introduction of dioxo groups through oxidation processes using oxidizing agents like hydrogen peroxide or permanganates.

Industrial Production Methods

Industrial-scale production may employ catalytic processes to enhance yield and efficiency. Techniques such as continuous flow reactors may be utilized to maintain reaction conditions and optimize product output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to various oxo derivatives.

  • Reduction: : Reduction can yield compounds with different oxidation states of sulfur.

  • Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various nucleophiles or electrophiles depending on the targeted substitution site.

Major Products

Products vary with reaction conditions, but typically involve further functionalized sulfones or sulfoxides.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a catalyst in organic synthesis reactions.

  • Reagents: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for specific enzyme classes due to its unique functional groups.

Medicine

  • Pharmaceuticals: : Investigated for antimicrobial and anticancer properties.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

Molecular Targets

The compound’s mechanism of action can involve binding to specific enzymes or proteins, altering their function. This is often mediated by its electrophilic trifluoromethyl and sulfonyl groups.

Pathways Involved

  • Inhibition Pathways: : Inhibits particular enzymatic pathways critical in disease processes.

  • Signal Transduction: : Modulates signal transduction pathways within cells.

Comparison with Similar Compounds

Comparison with Other Sulfones

  • Differences: : Unique combination of dioxo and trifluoromethyl groups sets it apart.

  • Similar Compounds: : Methanesulfone, ethanesulfone, and various aryl sulfones.

The uniqueness of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane lies in its multifaceted functionality, making it a valuable tool in advanced chemical, biological, and industrial applications.

Properties

IUPAC Name

1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O4S2/c10-8(11,12)6-1-3-7(4-2-6)20(16,17)5-21(18,19)9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLYULBZVRJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
Reactant of Route 2
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
Reactant of Route 3
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
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Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
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Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
Reactant of Route 6
Reactant of Route 6
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane

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